molecular formula C21H19F2NO4 B2465993 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid CAS No. 2385183-22-0

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid

Cat. No. B2465993
CAS RN: 2385183-22-0
M. Wt: 387.383
InChI Key: VEVLUXWZQFASKN-UHFFFAOYSA-N
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Description

The compound “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid” is a chemical compound with a molecular weight of 387.38 . It is also known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[[ (2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for this compound is 1S/C21H19F2NO4/c22-21(23)10-13(9-19(25)26)24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C21H23NO4 . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Protection of Hydroxy-Groups

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used for protecting hydroxy-groups in synthesis processes. It is conveniently removed by triethylamine in dry pyridine, leaving other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).

Synthesis of Innovative Nicotinonitriles

  • A protocol for synthesizing poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties has been developed. These compounds show strong blue-green fluorescence emission, potentially useful in materials science (Hussein, El Guesmi, & Ahmed, 2019).

Synthesis of N-Substituted Hydroxamic Acids

  • N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are used for synthesizing diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).

Solid-Phase Peptide Synthesis

  • Tetrafluoroboric acid in trifluoroacetic acid is used for cleaving various protecting groups in Fmoc-based solid-phase peptide synthesis (Akaji et al., 1990).
  • N,O-Bis-Fmoc derivatives of amino acids are employed for preparing peptides with reversibly protected peptide bonds, useful in inhibiting interchain association during solid-phase synthesis (Johnson et al., 1993).

Synthesis of Oligomers from Neuraminic Acid Analogues

  • N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids are used in the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Synthesis of Thiazole-4-carboxylic Acid

  • A method for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid via N‐Fmoc‐thiourea has been developed (Le & Goodnow, 2004).

Organic Light-Emitting Diodes (OLEDs)

  • Fluorene-based materials, incorporating this compound, are used in the development of high-performance organic light-emitting diodes (Ye et al., 2010).

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-21(23)10-13(9-19(25)26)24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVLUXWZQFASKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid

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